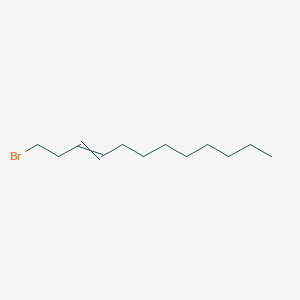
1-Bromododec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromododec-3-ene is an organic compound with the molecular formula C12H23Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the third carbon of a dodecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromododec-3-ene can be synthesized through several methods. One common approach involves the bromination of dodec-3-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the allylic position, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and precise control of temperature and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Bromododec-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in organic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Dihalides: Formed through halogen addition.
Epoxides: Formed through oxidation.
Alkanes: Formed through reduction.
Scientific Research Applications
1-Bromododec-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and other functionalized compounds.
Biology: Investigated for its potential use in modifying biological molecules and studying enzyme-catalyzed reactions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1-Bromododec-3-ene in chemical reactions typically involves the formation of reactive intermediates, such as radicals or carbocations. For example, in radical bromination, the bromine radical abstracts a hydrogen atom from the allylic position, forming an allylic radical. This radical then reacts with another bromine molecule to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Bromododec-3-ene can be compared with other brominated alkenes, such as:
1-Bromododec-1-ene: Similar structure but with the bromine atom attached to the first carbon.
1-Bromododec-2-ene: Bromine atom attached to the second carbon.
1-Bromododec-4-ene: Bromine atom attached to the fourth carbon.
Uniqueness: this compound is unique due to its specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The allylic position of the bromine atom makes it particularly reactive in radical and substitution reactions, distinguishing it from its isomers.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable intermediate in various synthetic processes
Properties
CAS No. |
62936-19-0 |
|---|---|
Molecular Formula |
C12H23Br |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-bromododec-3-ene |
InChI |
InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10H,2-8,11-12H2,1H3 |
InChI Key |
MQLMJMLDYCCOHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




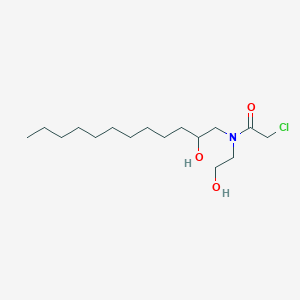
![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)

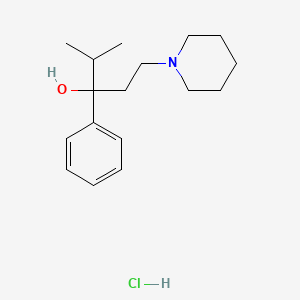
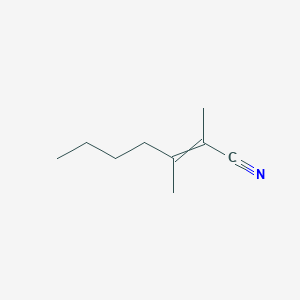
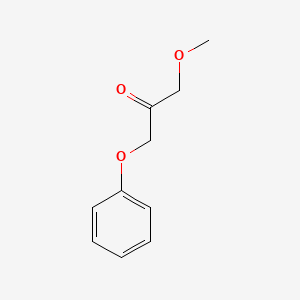
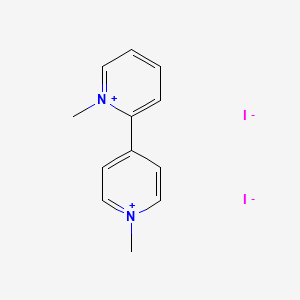

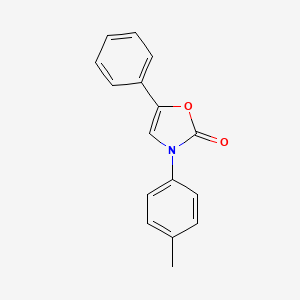
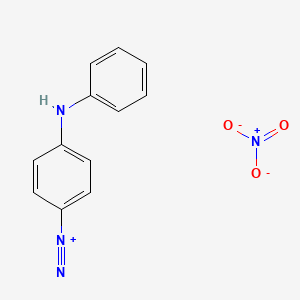
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)

